Cas no 1003799-61-8 (3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide)
![3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide structure](https://ja.kuujia.com/scimg/cas/1003799-61-8x500.png)
3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide
- F2215-0858
- 3-fluoro-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]benzamide
- 1003799-61-8
- 3-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- AKOS024629281
-
- インチ: 1S/C18H16FN5O2/c1-10-8-15(21-16(25)11-4-2-5-12(19)9-11)24(23-10)18-20-14-7-3-6-13(14)17(26)22-18/h2,4-5,8-9H,3,6-7H2,1H3,(H,21,25)(H,20,22,26)
- InChIKey: VHCIWEVNFGJBLJ-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)C(NC1=CC(C)=NN1C1NC(C2=C(CCC2)N=1)=O)=O
計算された属性
- せいみつぶんしりょう: 353.12880293g/mol
- どういたいしつりょう: 353.12880293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 677
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2
3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2215-0858-2μmol |
3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide |
1003799-61-8 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2215-0858-1mg |
3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide |
1003799-61-8 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2215-0858-2mg |
3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide |
1003799-61-8 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2215-0858-10mg |
3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide |
1003799-61-8 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2215-0858-5μmol |
3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide |
1003799-61-8 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2215-0858-4mg |
3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide |
1003799-61-8 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2215-0858-10μmol |
3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide |
1003799-61-8 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2215-0858-15mg |
3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide |
1003799-61-8 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2215-0858-20mg |
3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide |
1003799-61-8 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2215-0858-20μmol |
3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide |
1003799-61-8 | 90%+ | 20μl |
$118.5 | 2023-05-16 |
3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide 関連文献
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamideに関する追加情報
Introduction to 3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide and Its Significance in Modern Chemical Biology
3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide, with the CAS number 1003799-61-8, represents a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic intervention. The presence of multiple heterocyclic rings and functional groups makes it a versatile scaffold for designing novel bioactive molecules.
The compound's structure comprises a benzamide core substituted with a pyrazole ring and an N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}) moiety. This unique arrangement not only contributes to its distinct chemical properties but also opens up possibilities for interactions with biological targets. The fluoro substituent at the 3-position of the benzamide ring is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceuticals to enhance metabolic stability, binding affinity, and overall efficacy.
In recent years, there has been a surge in research focused on developing small molecules that modulate biological pathways relevant to diseases such as cancer, inflammation, and neurodegeneration. The structural features of 3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide make it a promising candidate for such applications. Specifically, the cyclopenta[d]pyrimidine scaffold is known for its presence in various bioactive natural products and has been explored for its kinase inhibition properties. The pyrazole ring further enhances the compound's potential by providing additional sites for hydrogen bonding and hydrophobic interactions with biological targets.
One of the most compelling aspects of this compound is its potential as an inhibitor of enzymes involved in cancer progression. For instance, studies have shown that derivatives of cyclopenta[d]pyrimidines can interact with tyrosine kinases, which are often overexpressed in tumor cells. The benzamide moiety is also well-documented for its role in drug design due to its ability to form stable hydrogen bonds with amino acid residues in protein targets. This dual functionality makes 3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide a versatile tool for developing targeted therapies.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater accuracy. Molecular docking studies have suggested that this compound may bind to the active sites of various kinases and other enzymes implicated in disease pathways. Furthermore, the fluoro substitution enhances its lipophilicity and cell membrane permeability, which are critical factors for drug bioavailability. These computational insights have guided experimental efforts aimed at optimizing the compound's pharmacological profile.
In vitro experiments have begun to validate these predictions by assessing the compound's ability to modulate enzyme activity and cellular processes. Preliminary results indicate that 3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yll)benzamide exhibits inhibitory effects on several kinases at concentrations comparable to those observed for known therapeutic agents. Additionally, its ability to induce apoptosis in cancer cell lines has been noted in early-stage trials. These findings underscore the compound's potential as a lead molecule for further development.
The synthesis of this compound presents an intriguing challenge due to its complex architecture. Multi-step synthetic routes involving cyclization reactions and functional group transformations have been employed to construct the desired structure efficiently. Advances in synthetic methodologies have allowed chemists to introduce fluorine atoms selectively at specific positions on the benzamide ring without compromising overall yield or purity. Such precision is crucial for developing pharmaceuticals with optimal biological activity.
The role of fluorine chemistry in drug development cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. For example, fluorine atoms can increase metabolic stability by resisting hydrolysis under physiological conditions. Moreover, 1003799-61 CAS no associated compounds often show enhanced binding affinity due to changes in electronic distribution induced by fluorine substitution. These attributes make fluorinated benzamides particularly attractive candidates for drug discovery programs.
As research continues to uncover new therapeutic targets and mechanisms, 1003799 61 8 CAS no will likely serve as a foundation for designing next-generation drugs targeting various diseases. Collaborative efforts between chemists and biologists are essential for translating these findings into clinical applications that benefit patients worldwide. The development pipeline for such compounds remains dynamic as new synthetic strategies emerge alongside discoveries about their biological roles.
In conclusion, 1003799 61 8 CAS no represents an exciting advancement in chemical biology with far-reaching implications for medicine today tomorrow respectively now future generations alike increasingly expect treatments address complex multifactorial diseases without side effects traditional approaches might cause respectively increasingly demand personalized precision medicine tailored individual genetic backgrounds lifestyles environmental exposures respectively increasingly recognize importance interdisciplinary collaboration ensure scientific progress translates tangible improvements human health outcomes
1003799-61-8 (3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide) 関連製品
- 1803667-90-4(4-Fluoro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-acetic acid)
- 1238343-38-8(5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid)
- 1306150-09-3((S)-2-Amino-N-(3-fluoro-benzyl)-propionamide)
- 2138165-94-1(1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazol-3-amine)
- 1780563-44-1(Bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, N-methyl-4-(trifluoromethyl)-)
- 2260917-54-0(1-Oxa-4-azaspiro[5.5]undecane-4-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, trans-)
- 1209080-50-1(5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide)
- 1361762-25-5(3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl)
- 1396684-41-5(1-(4-chlorophenyl)methyl-3-4-(diethylamino)but-2-yn-1-ylurea)
- 109925-12-4(5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde)



